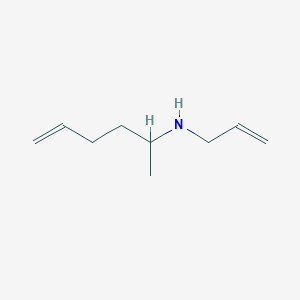
N-prop-2-enylhex-5-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-prop-2-enylhex-5-en-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group and a pent-4-enyl chain attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enylhex-5-en-2-amine typically involves the reaction of allyl bromide with 1-methyl-pent-4-enyl-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-prop-2-enylhex-5-en-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where the allyl or pent-4-enyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Saturated amines or other reduced compounds.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
N-prop-2-enylhex-5-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-prop-2-enylhex-5-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester
- Methyl-pent-4-enyl-carbamonitrile
Uniqueness
N-prop-2-enylhex-5-en-2-amine is unique due to its specific combination of an allyl group and a pent-4-enyl chain attached to an amine functional group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-prop-2-enylhex-5-en-2-amine |
InChI |
InChI=1S/C9H17N/c1-4-6-7-9(3)10-8-5-2/h4-5,9-10H,1-2,6-8H2,3H3 |
InChI Key |
BJXAXBQJGQUEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














